

# physicochemical properties of 2-Chloromethyl-pyrrolidine hydrochloride

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## Compound of Interest

**Compound Name:** 2-Chloromethyl-pyrrolidine hydrochloride

**Cat. No.:** B1610945

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An In-depth Technical Guide to **2-Chloromethyl-pyrrolidine Hydrochloride**: Properties, Synthesis, and Applications

## Introduction

**2-Chloromethyl-pyrrolidine hydrochloride** is a chiral heterocyclic compound of significant interest to researchers and professionals in organic synthesis and drug development. As a derivative of proline, one of the fundamental proteinogenic amino acids, it provides a stereochemically defined pyrrolidine scaffold. This structure is a privileged motif found in numerous natural products and pharmaceuticals, valued for its conformational rigidity and ability to engage in specific molecular interactions.<sup>[1][2]</sup> The presence of a reactive chloromethyl group makes this compound a versatile building block, enabling the introduction of the pyrrolidine core into larger, more complex molecules through nucleophilic substitution reactions. This guide offers a comprehensive overview of its physicochemical properties, stereoselective synthesis, analytical characterization, and applications, providing a critical resource for its effective utilization in research and development.

## Physicochemical Properties

The fundamental properties of **2-Chloromethyl-pyrrolidine hydrochloride** are critical for its handling, reaction setup, and analytical characterization. The compound is typically available as its separate (R) and (S) enantiomers, reflecting its origin from chiral precursors. It is an off-

white solid that is stable under recommended storage conditions but is known to be hygroscopic.[\[3\]](#)[\[4\]](#)

Property	Data	Source(s)
Chemical Structure	(S)-enantiomer shown	-
Molecular Formula	C <sub>5</sub> H <sub>11</sub> Cl <sub>2</sub> N	<a href="#">[5]</a>
Molecular Weight	156.05 g/mol	<a href="#">[5]</a>
CAS Number	35120-33-3 ((S)-enantiomer) 1260595-52-5 ((R)-enantiomer)	<a href="#">[5]</a>
Appearance	Off-white solid	<a href="#">[3]</a>
Melting Point	137-138 °C ((S)-enantiomer)	<a href="#">[6]</a> <a href="#">[7]</a>
Solubility	Soluble in water	<a href="#">[4]</a>
SMILES String	C1C--INVALID-LINK--NC1.Cl ((S)-enantiomer)	
InChI Key	VUPPBVWIHXLFSE- JEDNCBNOSA-N ((S)-enantiomer)	

## Synthesis and Stereochemistry

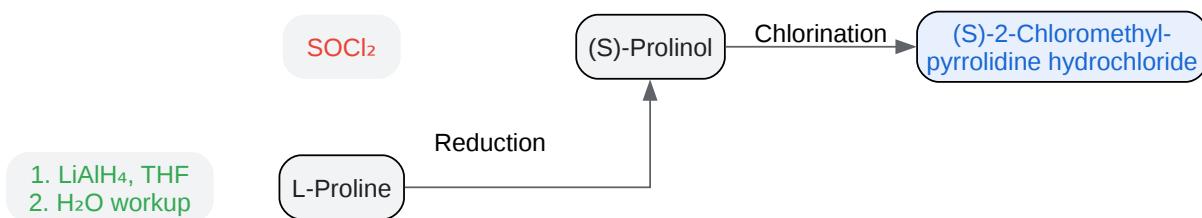
The stereoselective synthesis of **2-Chloromethyl-pyrrolidine hydrochloride** is paramount to its application in chiral drug development. The most common and direct route leverages the chiral pool, starting from the naturally abundant and relatively inexpensive amino acid L-proline (for the (S)-enantiomer) or D-proline (for the (R)-enantiomer). This approach ensures high enantiomeric purity in the final product.

The synthesis is typically a two-step process:

- Reduction of Proline: The carboxylic acid functional group of proline is reduced to a primary alcohol to form prolinol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively unreactive. Lithium aluminum hydride (LiAlH<sub>4</sub>) in an anhydrous

ether solvent like tetrahydrofuran (THF) is the classic and most effective reagent for this purpose.<sup>[8]</sup> The mechanism involves the formation of a complex aluminate ester, which is subsequently hydrolyzed during aqueous workup to yield the amino alcohol.

- Chlorination of Prolinol: The primary alcohol of the resulting prolinol is then converted to an alkyl chloride. Thionyl chloride ( $\text{SOCl}_2$ ) is an excellent reagent for this conversion as it produces gaseous byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ), which simplifies purification. The reaction proceeds via a chlorosulfite ester intermediate, which undergoes an internal nucleophilic attack by the chloride ion (an  $\text{S}_{\text{N}}\text{i}$  mechanism), often with inversion of configuration if the alcohol is chiral, though in this case, the stereocenter is adjacent to the reacting center and is not directly affected. The amine is protonated by the generated  $\text{HCl}$  to form the stable hydrochloride salt.



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Caption: Stereoselective synthesis of **(S)-2-Chloromethyl-pyrrolidine hydrochloride** from L-Proline.

## Experimental Protocol: Synthesis of (S)-2-Chloromethyl-pyrrolidine hydrochloride

### Step 1: Reduction of L-Proline to (S)-Prolinol

- Setup: Under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of L-proline in anhydrous tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride ( $\text{LiAlH}_4$ ) in THF at 0 °C.
  - Expertise & Experience: The addition must be slow and controlled due to the highly exothermic nature of the reaction between  $\text{LiAlH}_4$  and the acidic proton of the carboxylic

acid, which evolves hydrogen gas. An inert atmosphere is crucial as LiAlH<sub>4</sub> reacts violently with water and moisture.

- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide, and then more water.
  - Trustworthiness: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the isolation of the product compared to a simple water quench which can form a gelatinous precipitate.
- Isolation: Filter the solid aluminum salts and wash thoroughly with THF. Concentrate the combined filtrate and washings under reduced pressure to yield crude (S)-prolinol. The product can be purified further by distillation if necessary.

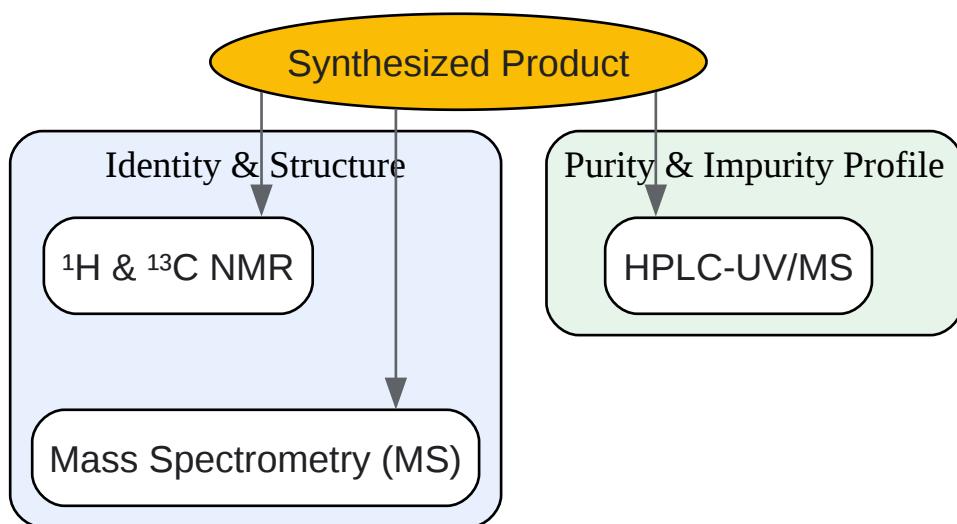
#### Step 2: Chlorination of (S)-Prolinol

- Setup: Dissolve the crude (S)-prolinol in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C.
- Reaction: Add thionyl chloride (SOCl<sub>2</sub>) dropwise to the stirred solution.
  - Expertise & Experience: This reaction is also exothermic and releases acidic gases (SO<sub>2</sub> and HCl). The dropwise addition at low temperature prevents side reactions. The HCl generated in situ protonates the pyrrolidine nitrogen, forming the desired hydrochloride salt.
- Isolation: After the addition, allow the reaction to stir at room temperature for several hours. The product, being a salt, will often precipitate from the non-polar solvent. The solvent can be removed under reduced pressure, and the resulting solid triturated with a solvent like diethyl ether to remove any non-polar impurities.
- Purification: The solid **(S)-2-Chloromethyl-pyrrolidine hydrochloride** is collected by filtration, washed with cold ether, and dried under vacuum. Recrystallization can be

performed if higher purity is required.

## Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of **2-Chloromethyl-pyrrolidine hydrochloride** is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.



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Caption: Standard analytical workflow for the characterization of the final product.

## Protocol 1: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for unambiguous structure elucidation.

- Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of D<sub>2</sub>O or DMSO-d<sub>6</sub>) in an NMR tube.
- Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Interpretation:

- $^1\text{H}$  NMR: The spectrum will show characteristic signals for the pyrrolidine ring protons and the chloromethyl group. The protons on the carbon bearing the chloromethyl group ( $\text{CH}-\text{CH}_2\text{Cl}$ ) and the chloromethyl protons themselves ( $\text{CH}_2\text{Cl}$ ) will typically appear as complex multiplets or doublets due to coupling. The N-H proton (if not exchanged in  $\text{D}_2\text{O}$ ) will appear as a broad singlet.
- $^{13}\text{C}$  NMR: The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shift of the chloromethyl carbon will be a key indicator of successful chlorination.

## Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is used to assess the purity of the compound and confirm its molecular weight.

- System Preparation: Use a reverse-phase HPLC system equipped with a C18 column. The mobile phase typically consists of a gradient of water and acetonitrile (ACN), with a small amount of an acid modifier like formic acid (0.1%) to ensure good peak shape and ionization for MS.[\[9\]](#)
- Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in the initial mobile phase composition.
- Analysis: Inject a small volume (e.g., 5  $\mu\text{L}$ ) of the sample onto the column. Monitor the eluent using a UV detector and a mass spectrometer.
- Data Interpretation:
  - Purity: The purity is determined by integrating the area of the main peak in the UV chromatogram and expressing it as a percentage of the total peak area.
  - Identity: The mass spectrometer, typically using electrospray ionization (ESI) in positive mode, will detect the protonated molecule of the free base  $[\text{M}+\text{H}]^+$ . The observed mass-to-charge ratio ( $\text{m/z}$ ) should correspond to the calculated molecular weight of the free base ( $\text{C}_5\text{H}_{10}\text{ClN}$ ), confirming the compound's identity.

## Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of **2-Chloromethyl-pyrrolidine hydrochloride** and ensuring laboratory safety.

- Safety: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[6\]](#)[\[10\]](#) Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.[\[4\]](#)[\[10\]](#)
- Storage: It should be stored in a tightly sealed container to protect it from moisture, as it is hygroscopic.[\[4\]](#) Recommended storage conditions are in a cool, dry place, often at refrigerated temperatures (2-8 °C) for long-term stability.[\[5\]](#)
- Stability: The compound is stable under recommended storage conditions.[\[10\]](#) However, as an alkyl chloride with a nearby amine, it has the potential for intramolecular cyclization to form an azetidinium intermediate, a reaction that can be accelerated by heat or basic conditions.[\[11\]](#) Keeping it as the hydrochloride salt in a dry, cool environment minimizes this degradation pathway.

## Applications in Drug Discovery and Organic Synthesis

The value of **2-Chloromethyl-pyrrolidine hydrochloride** lies in its dual functionality: a stereodefined pyrrolidine ring and a reactive electrophilic center. This combination makes it a powerful synthon for building complex molecular architectures.[\[2\]](#)[\[8\]](#)

The pyrrolidine ring is a common feature in a vast array of FDA-approved drugs, including those for treating cancer, diabetes, and central nervous system disorders.[\[1\]](#)[\[2\]](#) The chirality of the scaffold is often essential for biological activity, as enantiomers can have vastly different pharmacological and toxicological profiles.

The primary use of **2-Chloromethyl-pyrrolidine hydrochloride** is in N-alkylation and C-alkylation reactions. Nucleophiles such as amines, phenols, thiols, and carbanions can displace the chloride ion to form a new carbon-nitrogen, carbon-oxygen, or carbon-carbon bond, effectively tethering the chiral pyrrolidine moiety to another molecule. This strategy is

frequently employed in the late-stage functionalization of complex molecules or in the synthesis of libraries of compounds for screening in drug discovery programs. For example, it can be used as a key intermediate in the synthesis of novel antipsychotic agents, such as derivatives of Aripiprazole, or other compounds targeting receptors in the central nervous system.[12]

## Conclusion

**2-Chloromethyl-pyrrolidine hydrochloride** is more than a simple chemical reagent; it is a meticulously designed chiral building block that serves as a gateway to a wide range of complex, biologically active molecules. Its straightforward synthesis from proline, well-defined physicochemical properties, and versatile reactivity make it an invaluable tool for medicinal chemists and synthetic researchers. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

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